(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
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Overview
Description
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Introduction of the azido group: This step usually involves the substitution of a suitable leaving group (e.g., a halide) with sodium azide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles, leading to a variety of derivatives.
Reduction reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation reactions: The compound can undergo oxidation, particularly at the fluorinated position, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various azide derivatives.
Reduction: Corresponding amine.
Oxidation: Oxidized fluorinated products.
Scientific Research Applications
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclohexane]
- (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane]
- (4R)-4-Azido-6-bromospiro[3,4-dihydrochromene-2,1’-cyclopentane]
Uniqueness
(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane) is unique due to the presence of both an azido group and a fluorine atom, which confer distinct reactivity and potential for diverse applications. The spirocyclic structure also adds to its uniqueness, providing a rigid framework that can influence its chemical behavior and interactions.
Properties
IUPAC Name |
(4R)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRIGMNTCZMGQS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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